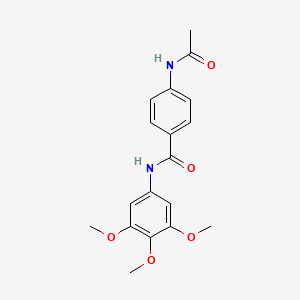

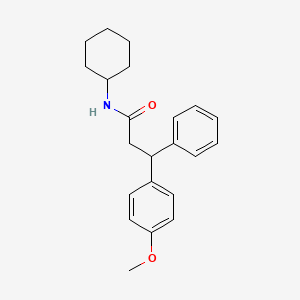

4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Application : Researchers have explored its potential as an anticancer agent due to its ability to disrupt microtubule dynamics, which is crucial for cell division. It may inhibit tumor growth and metastasis .

- Application : Studies have investigated its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It may modulate neuronal function and protect against oxidative stress .

- Application : Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines. It could be useful in managing chronic inflammatory conditions .

- Application : Investigations have focused on its ability to scavenge free radicals and protect cells from oxidative damage. It may have applications in preventing age-related diseases .

- Application : Researchers have studied its impact on pain pathways, including modulation of nociceptive receptors. It could be a candidate for novel pain management strategies .

- Application : Scientists explore its interactions with biological targets, design analogs, and optimize its pharmacological properties. It serves as a valuable scaffold for developing new compounds .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antioxidant Properties

Analgesic Potential

Chemical Biology and Medicinal Chemistry

将来の方向性

The future directions for the study of “4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further exploration of its potential role in cancer therapeutics, given the interest in related compounds . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could be beneficial.

作用機序

Target of Action

The primary targets of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin, a protein essential for cell division, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s trimethoxyphenyl group may enhance its bioavailability .

Result of Action

The compound’s action results in the inhibition of cell division and induction of apoptosis in cancer cells . It also disrupts protein folding and degrades client proteins, leading to cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion .

特性

IUPAC Name |

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-11(21)19-13-7-5-12(6-8-13)18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXSNLJKCUQFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)

![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)

![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)

![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)

![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)

![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)

![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)